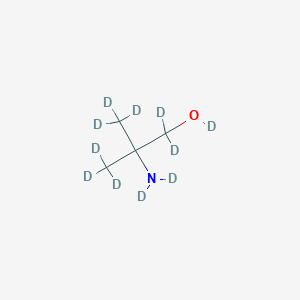
1-Amino-4-methylpiperazine dihydrochloride monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-methylpiperazine dihydrochloride monohydrate (CAS Number 40675-60-3) is a chemical compound with the empirical formula : this compound (CAS Number: 40675-60-3) is a chemical compound with the empirical formula C₅H₁₃N₃ · 2HCl · H₂O . Its molecular weight is approximately 206.11 g/mol . This compound is a crystalline substance that can be synthesized and studied for various applications.
Métodos De Preparación
Synthetic Routes:: 1-Amino-4-methylpiperazine dihydrochloride monohydrate can be synthesized through several routes. One common method involves the reaction of 1-methylpiperazine with ammonia. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt .
Reaction Conditions:: The synthetic process typically occurs under controlled conditions, with precise stoichiometry and temperature control. The reaction proceeds as follows:
- 1-Methylpiperazine + Ammonia → Intermediate
- Intermediate + 2 HCl → this compound
Industrial Production:: While industrial-scale production methods are not widely documented, laboratories and research facilities can synthesize this compound using the described synthetic routes.
Análisis De Reacciones Químicas
1-Amino-4-methylpiperazine dihydrochloride monohydrate can participate in various chemical reactions:
- Substitution Reactions: It can undergo nucleophilic substitution reactions due to the amino group. Common reagents include alkyl halides or acyl chlorides.
- Oxidation and Reduction Reactions: Depending on reaction conditions, it may be oxidized or reduced.
- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Major products formed from these reactions include derivatives of 1-amino-4-methylpiperazine.
Aplicaciones Científicas De Investigación
This compound finds applications in:
- Medicine: It may serve as a precursor for pharmaceuticals or as a reagent in drug synthesis.
- Chemical Research: Researchers use it as a building block for more complex molecules.
- Biological Studies: It can be employed in studies related to enzyme inhibition or receptor binding.
Mecanismo De Acción
The exact mechanism by which 1-Amino-4-methylpiperazine dihydrochloride monohydrate exerts its effects depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or influence biological pathways.
Comparación Con Compuestos Similares
While there are no direct analogs, similar compounds include other piperazine derivatives like 1-methylpiperazine and 1,4-diaminopiperazine . the unique combination of properties in 1-Amino-4-methylpiperazine dihydrochloride monohydrate sets it apart.
Remember that this compound’s applications extend beyond what we’ve covered here, and ongoing research may reveal additional uses
Propiedades
Fórmula molecular |
C5H17Cl2N3O |
|---|---|
Peso molecular |
206.11 g/mol |
Nombre IUPAC |
4-methylpiperazin-1-amine;hydrate;dihydrochloride |
InChI |
InChI=1S/C5H13N3.2ClH.H2O/c1-7-2-4-8(6)5-3-7;;;/h2-6H2,1H3;2*1H;1H2 |
Clave InChI |
UPJWXQREHFVMHA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)N.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)
![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)










